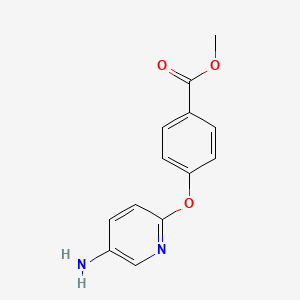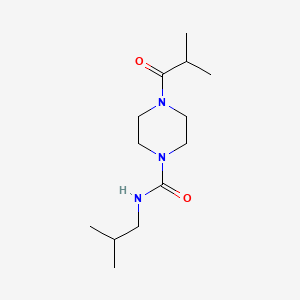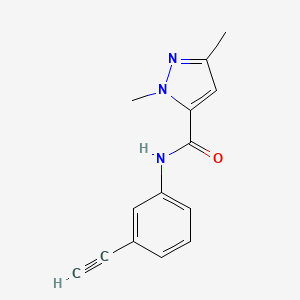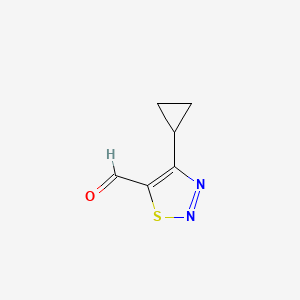
(4E)-2-(3-methoxyphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4E)-2-(3-methoxyphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one, also known as LASSBio-897, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of (4E)-2-(3-methoxyphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one is not fully understood. However, it has been suggested that (4E)-2-(3-methoxyphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one may exert its therapeutic effects through the modulation of various molecular pathways. For example, (4E)-2-(3-methoxyphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. (4E)-2-(3-methoxyphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
(4E)-2-(3-methoxyphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one has been shown to exhibit a range of biochemical and physiological effects. In animal models, (4E)-2-(3-methoxyphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one has been shown to reduce pain and inflammation, inhibit tumor growth, and improve cognitive function. (4E)-2-(3-methoxyphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one has also been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (4E)-2-(3-methoxyphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one in lab experiments is its high purity and low toxicity profile. This makes it a reliable and safe compound for use in various in vitro and in vivo experiments. However, one limitation of using (4E)-2-(3-methoxyphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of (4E)-2-(3-methoxyphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one. One area of interest is the development of (4E)-2-(3-methoxyphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one analogs with improved solubility and pharmacokinetic properties. Another area of interest is the study of (4E)-2-(3-methoxyphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one in combination with other therapeutic agents, such as chemotherapy drugs, to enhance its antitumor effects. Additionally, further studies are needed to fully elucidate the mechanism of action of (4E)-2-(3-methoxyphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one and its potential therapeutic applications in various disease states.
In conclusion, (4E)-2-(3-methoxyphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one is a synthetic compound with potential therapeutic applications in the treatment of pain, inflammation, and cancer, as well as neurological disorders. Its mechanism of action is not fully understood, but it has been shown to modulate various molecular pathways involved in these disease states. While (4E)-2-(3-methoxyphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one has several advantages for use in lab experiments, such as its high purity and low toxicity profile, further studies are needed to fully explore its potential therapeutic applications and future directions.
Méthodes De Synthèse
(4E)-2-(3-methoxyphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one can be synthesized through a multi-step process involving the reaction of 2-amino-3-picoline with 3-methoxybenzaldehyde to form an intermediate compound. The intermediate compound is then reacted with ethyl chloroformate and sodium hydroxide to yield the final product, (4E)-2-(3-methoxyphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one. The synthesis method has been optimized to produce high yields of (4E)-2-(3-methoxyphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one with purity greater than 95%.
Applications De Recherche Scientifique
(4E)-2-(3-methoxyphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antinociceptive, anti-inflammatory, and antitumor properties in various animal models. (4E)-2-(3-methoxyphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
(4E)-2-(3-methoxyphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3/c1-20-13-6-2-5-12(9-13)15-18-14(16(19)21-15)8-11-4-3-7-17-10-11/h2-10H,1H3/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCAAVQPKHJVMY-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=CC3=CN=CC=C3)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=N/C(=C/C3=CN=CC=C3)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-2-(3-methoxyphenyl)-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(E)-2-(4-chlorophenyl)ethenyl]-3-phenylquinazolin-4(3H)-one](/img/structure/B7549415.png)
![Methyl (2Z)-3-[4-(benzyloxy)phenyl]-2-cyanoprop-2-enoate](/img/structure/B7549423.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)-1H-indazole-3-carboxamide](/img/structure/B7549427.png)
![5-bromo-4-N-[2-(1H-imidazol-5-yl)ethyl]-2-N-[3-(morpholin-4-ylmethyl)phenyl]pyrimidine-2,4-diamine](/img/structure/B7549430.png)
![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]phenyl] 5-chlorothiophene-2-carboxylate](/img/structure/B7549451.png)
![3-(2-Methylpropyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B7549459.png)
![2-[Bis(3-methylbutyl)amino]acetic acid](/img/structure/B7549463.png)
![2-[2-methoxy-4-[(E)-[(5-nitropyridin-2-yl)hydrazinylidene]methyl]phenoxy]acetic acid](/img/structure/B7549467.png)

![2-cyano-3-[4-(octyloxy)phenyl]-N-(1-phenylethyl)prop-2-enamide](/img/structure/B7549487.png)

![2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7549499.png)
